![molecular formula C4H2ClFN2O B11781917 6-Chloro-5-fluoropyrimidin-4-ol](/img/structure/B11781917.png)
6-Chloro-5-fluoropyrimidin-4-ol
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Overview
Description
6-Chloro-5-fluoropyrimidin-4-ol is a heterocyclic compound with the molecular formula C4H2ClFN2O It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-fluoropyrimidin-4-ol typically involves the chlorination and fluorination of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with phosphorus oxychloride in the presence of a base such as triethylamine . The reaction is carried out in an inert solvent like dichloromethane at controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure high purity of the final product. Techniques such as recrystallization and chromatography are often employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-fluoropyrimidin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amino or alkyl derivatives of the original compound .
Scientific Research Applications
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is a pyrimidine derivative with a chlorine atom at the 6-position, a fluorine atom at the 5-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position. It is a heterocyclic organic compound with the molecular formula C5H4ClFN2O.
Scientific Research Applications
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol is used in a variety of scientific research applications.
Chemistry It is used as an intermediate in synthesizing more complex organic molecules. As a building block in organic synthesis, it can be a starting material to synthesize complex molecules for drug discovery or materials science.
Biology It is investigated for its potential biological activity and interactions with biomolecules.
Medicine It is explored for potential use in developing antiviral and anticancer drugs. The pyrimidine ring suggests it may target biological processes like DNA replication or enzymes involved in cellular metabolism.
Industry It is utilized in producing specialty chemicals and materials.
Chemical Reactions
6-Chloro-5-fluoro-2-methylpyrimidin-4-ol can undergo several types of chemical reactions.
- Substitution Reactions The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions using reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
- Oxidation and Reduction The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, or reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form different derivatives.
- Coupling Reactions It can participate in coupling reactions to form more complex molecules.
The products formed from these reactions depend on the specific reagents and conditions used; substitution reactions can yield various halogenated or alkylated pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 6-Chloro-5-fluoropyrimidin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known chemotherapeutic agent used in cancer treatment.
6-Chloro-5-fluoropyrimidin-4-amine: Another derivative with potential biological activity.
Uniqueness
6-Chloro-5-fluoropyrimidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms on the pyrimidine ring makes it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
6-Chloro-5-fluoropyrimidin-4-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with chlorine and fluorine substituents, which are known to influence its reactivity and biological interactions. Its molecular formula is C5H4ClFN2O, and it is characterized by the following structural features:
- Chlorine atom at the 6-position
- Fluorine atom at the 5-position
- Hydroxyl group at the 4-position
These substituents enhance its potential as a pharmaceutical lead compound due to their role in modulating biological pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites, disrupting essential biochemical pathways. This mechanism is crucial for its potential applications in antiviral and anticancer therapies.
Biological Activities
Research indicates that this compound may exhibit various biological activities, including:
- Antiviral Activity : Investigated for its potential to inhibit viral replication.
- Anticancer Properties : Explored as a candidate for targeting cancer cell metabolism and proliferation.
- Enzyme Inhibition : Shown to inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic interventions .
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antiviral | Potential inhibition of viral replication | , |
Anticancer | Targeting metabolic pathways in cancer cells | , |
Enzyme Inhibition | Interaction with key metabolic enzymes | , |
Case Study: Anticancer Activity
In a study focusing on lung adenocarcinoma, compounds similar to this compound were evaluated for their effects on glycolytic activity and cell viability. The findings suggested that targeting metabolic pathways can effectively reduce cancer cell proliferation, highlighting the potential of fluoropyrimidine derivatives in cancer therapy .
Applications in Drug Development
The unique chemical properties of this compound make it a valuable intermediate in drug development:
- Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex heterocycles with potential therapeutic applications.
- Pharmaceutical Research : Ongoing investigations explore its efficacy as a therapeutic agent against various diseases, including viral infections and cancers .
Properties
IUPAC Name |
4-chloro-5-fluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOOZOGUNNNSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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